molecular formula C12H19Cl3N2O B13417133 (S)-Clenbuterol hydrochloride CAS No. 50310-83-3

(S)-Clenbuterol hydrochloride

Cat. No.: B13417133
CAS No.: 50310-83-3
M. Wt: 313.6 g/mol
InChI Key: OPXKTCUYRHXSBK-HNCPQSOCSA-N
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Description

(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle relaxant properties. The compound is often utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has gained attention for its potential use in enhancing athletic performance and muscle growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate aromatic amine.

    Nitration: The aromatic amine undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group undergoes cyclization to form the desired heterocyclic structure.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-Clenbuterol is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for enantiomeric separation and purification.

Chemical Reactions Analysis

Types of Reactions

(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as its oxides, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.

    Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Research focuses on its therapeutic potential in treating respiratory diseases and its anabolic effects on muscle tissue.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the airways, bronchodilation, and enhanced muscle growth. The compound also influences metabolic pathways, promoting lipolysis and increasing basal metabolic rate.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another β2-adrenergic agonist used for bronchodilation.

    Terbutaline: Similar in function, used for asthma and COPD.

    Formoterol: A long-acting β2-adrenergic agonist with similar applications.

Uniqueness

(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent anabolic effects. Unlike some other β2-adrenergic agonists, it has a longer duration of action and a more pronounced effect on muscle growth, making it a compound of interest in both medical and athletic contexts.

Properties

CAS No.

50310-83-3

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1

InChI Key

OPXKTCUYRHXSBK-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Origin of Product

United States

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